5-Benzyloxy-thiophene-2-carbaldehyde
Description
5-Benzyloxy-thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a benzyloxy substituent at the 5-position of the thiophene ring. These analogs share a common thiophene-carbaldehyde backbone but differ in substituent groups, which influence their chemical reactivity, stability, and applications in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
5-phenylmethoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c13-8-11-6-7-12(15-11)14-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
MUKRPFROZYCZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(S2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 5-Benzyloxy-thiophene-2-carbaldehyde, their substituents, CAS numbers, similarity scores, and applications based on the provided evidence:
Key Observations:
Substituent Effects :
- The benzyloxy group in the target compound (vs. methoxy or hydroxy groups in analogs) may enhance lipophilicity, affecting solubility and bioavailability .
- Benzo[b]thiophene-2-carbaldehyde (CAS 3541-37-5) demonstrates robust reactivity in one-pot syntheses, suggesting that similar methods could apply to this compound .
Safety and Handling: Limited safety data exist for thiophene carbaldehydes. For example, 5-Acetyl-2-methoxybenzaldehyde (a structural analog) is classified as non-hazardous under OSHA standards .
Research Applications :
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is supplied for research and production-scale applications, indicating that analogs with electron-donating substituents are valuable in organic chemistry .
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic systems. For 5-benzyloxy-thiophene-2-carbaldehyde, this method involves two stages:
-
Synthesis of 5-benzyloxy-thiophene :
-
Benzylation of 5-hydroxy-thiophene : 5-hydroxy-thiophene reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) under refluxing acetone to yield 5-benzyloxy-thiophene. This step typically achieves 85–90% conversion.
-
Directing group influence : The electron-donating benzyloxy group at position 5 activates the thiophene ring, facilitating formylation at position 2 via resonance and inductive effects.
-
-
Formylation using solid phosgene (triphosgene) :
Scheme 1 :
Optimization and Yield Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 75–85°C | 87–88 |
| Molar ratio (Thiophene:Triphosgene:DMF) | 1:0.5:2.6 | 88 |
| Solvent | Chlorobenzene | 85 |
Key advantages include high regioselectivity and scalability. Limitations involve handling triphosgene, necessitating stringent safety protocols.
Nucleophilic Aromatic Substitution Approach
Performance Metrics
This route avoids phosgene but faces challenges in eliminating competing side reactions (e.g., aldehyde oxidation).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A hypothetical route inspired by RSC advances involves:
-
Synthesis of 5-boronic ester-thiophene-2-carbaldehyde :
-
5-Bromo-thiophene-2-carbaldehyde reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the boronic ester (80% yield).
-
-
Coupling with benzyloxybenzene :
-
The boronic ester couples with 4-benzyloxybromobenzene under Pd(OAc)₂ catalysis, producing this compound (Scheme 3).
-
Scheme 3 :
Catalytic Efficiency
This method offers excellent functional group tolerance but requires expensive catalysts and inert conditions.
Comparative Analysis of Methods
Q & A
Basic: What are the common synthetic routes for 5-Benzyloxy-thiophene-2-carbaldehyde?
The synthesis of this compound typically involves functionalization of the thiophene ring. A widely applicable method is the one-pot sequential reaction using organolithium reagents (e.g., BuLi) followed by quenching with dimethylformamide (DMF) to introduce the aldehyde group. For example, benzo[b]thiophene-2-carbaldehyde analogs are synthesized via this approach, yielding ~80% isolated purity . Alternative routes include Domino Vilsmeier–Haack reactions , which enable ring closure and formylation simultaneously, particularly effective for benzothiophene derivatives . Key steps include:
- Lithiation of the thiophene precursor under inert conditions.
- Electrophilic quenching with DMF to install the aldehyde moiety.
- Protection/deprotection strategies for the benzyloxy group to avoid side reactions.
Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Optimization strategies focus on catalyst selection , temperature control , and solvent polarity :
- Catalysts : Cu(I)-catalyzed oxidation (e.g., using diaziridinone) enhances aldehyde formation efficiency while minimizing over-oxidation .
- Temperature : Low-temperature lithiation (-78°C) improves regioselectivity, while gradual warming ensures complete electrophilic quenching .
- Solvents : Polar aprotic solvents (e.g., THF) stabilize intermediates, whereas toluene may reduce byproduct formation in coupling reactions .
- Real-time monitoring : Techniques like HPLC or in-situ IR spectroscopy help track reaction progress and adjust parameters dynamically .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Characterization requires a combination of structural and purity analyses :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies the benzyloxy group (δ ~4.9 ppm for OCH₂Ph) and aldehyde proton (δ ~9.8–10.2 ppm) .
- 2D NMR (COSY, HSQC) resolves coupling patterns in the thiophene ring.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₂H₁₀O₂S) .
- FT-IR : Confirms aldehyde C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches .
Advanced: How to resolve contradictions in reported biological activities of this compound?
Discrepancies in biological data (e.g., antimicrobial vs. anticancer effects) may arise from assay variability or structural analogs . Mitigation strategies include:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., kinase inhibition) .
- Comparative structural analysis : Test analogs with modified benzyloxy/thiophene groups to isolate pharmacophores .
Basic: What are the primary applications of this compound in medicinal chemistry?
This compound serves as a versatile intermediate :
- Anticancer agents : The aldehyde group facilitates Schiff base formation with amine-containing bioactive molecules (e.g., tubulin inhibitors) .
- Antimicrobial scaffolds : The benzyloxy group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
- Enzyme inhibitors : Used in structure-activity relationship (SAR) studies for kinases or proteases due to its electron-rich thiophene core .
Advanced: What computational methods assist in predicting the reactivity of this compound in coupling reactions?
Computational tools enable reaction mechanism elucidation and reactivity prediction :
- Density Functional Theory (DFT) : Calculates transition-state energies for Suzuki-Miyaura couplings, identifying optimal Pd catalysts .
- Molecular Dynamics (MD) : Simulates solvent effects on nucleophilic attack at the aldehyde group .
- Docking studies : Predict binding affinities to biological targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
